molecular formula C13H13FOS B7871771 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7871771
M. Wt: 236.31 g/mol
InChI Key: SLDWGPPTYCRPCJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol is an organic compound that features a fluorinated phenyl group and a thienyl group connected via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol is unique due to its combination of a fluorinated phenyl group and a thienyl group connected via a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FOS/c1-8-3-5-10(7-11(8)14)13(15)12-6-4-9(2)16-12/h3-7,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDWGPPTYCRPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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